![molecular formula C21H28N8O2 B5699244 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B5699244.png)
1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, drug discovery, and bioimaging.
Wirkmechanismus
The mechanism of action of 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules and disrupts the normal cell division process. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone exhibits potent cytotoxicity against cancer cells, while having minimal toxicity towards normal cells. This compound has also been shown to induce apoptosis in cancer cells, which is a promising approach for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone in lab experiments is its potent cytotoxicity against cancer cells. This makes it a promising compound for cancer treatment and drug discovery. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone. One potential direction is the development of more soluble analogs of this compound, which would make it easier to work with in lab experiments. Another potential direction is the study of the mechanism of action of this compound in more detail, which could lead to the development of more effective cancer treatments. Additionally, the use of this compound in bioimaging applications is an area of active research, and further studies in this area could lead to the development of new imaging techniques for cancer diagnosis and treatment.
Synthesemethoden
The synthesis of 1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone involves the reaction of 1-(3-nitrophenyl)ethanone with 4,6-di-1-piperidinyl-1,3,5-triazin-2-amine in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions for several hours, and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
1-(3-nitrophenyl)ethanone (4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)hydrazone has been extensively studied for its potential applications in cancer treatment. Studies have shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a promising approach for cancer treatment.
Eigenschaften
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N8O2/c1-16(17-9-8-10-18(15-17)29(30)31)25-26-19-22-20(27-11-4-2-5-12-27)24-21(23-19)28-13-6-3-7-14-28/h8-10,15H,2-7,11-14H2,1H3,(H,22,23,24,26)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJXSUBGDFHACB-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.